![molecular formula C9H8N2O2 B177922 2-(咪唑并[1,2-a]吡啶-5-基)乙酸 CAS No. 175143-91-6](/img/structure/B177922.png)

2-(咪唑并[1,2-a]吡啶-5-基)乙酸

描述

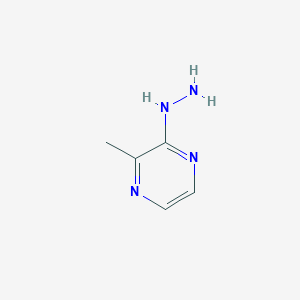

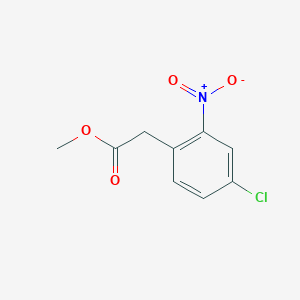

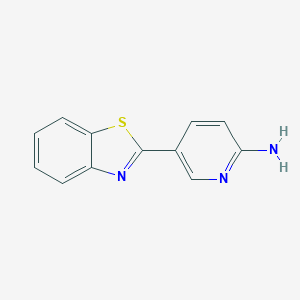

2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid is a chemical compound with the molecular formula C9H8N2O2 . It has been used as a reactant for the preparation of aza-heteroarylbisphosphonate derivatives .

Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The molecular structure of 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid can be represented by the SMILES string O=C(O)CC1=CN(C=CC=C2)C2=N1 .Chemical Reactions Analysis

The synthesis of 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Physical And Chemical Properties Analysis

2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid is a solid substance . Its molecular weight is 176.17 .科学研究应用

Materials Science: Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives serve as promising building blocks for optoelectronic devices. Their aromatic heterocyclic structure allows for efficient charge transport, making them suitable for organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. Researchers explore their luminescent properties to enhance device performance .

Pharmaceutical Research: Covalent Anticancer Agents

The success of targeted covalent inhibitors (TCIs) in cancer treatment has led to investigations into novel scaffolds. Imidazo[1,2-a]pyridine serves as a core backbone for developing covalent KRAS G12C inhibitors. Compound I-11, derived from this scaffold, shows potent anticancer activity against KRAS G12C-mutated cells .

Chemical Biology: Cell Membrane Probes

Compact and photophysically remarkable, imidazo[1,2-a]pyridines are ideal candidates for cell membrane probes. Their stable scaffold finds applications in chemical biology, where they can be used to study cellular processes and membrane dynamics .

Drug Development: Antiproliferative Activity

Imidazo[1,2-a]pyridine compounds have been evaluated for their antiproliferative effects. Some derivatives exhibit promising activity against breast cancer cell lines, suggesting their potential as future drug candidates .

Biomedical Imaging: Emitters for Confocal Microscopy

Researchers explore imidazo[1,2-a]pyridine derivatives as fluorescent emitters for confocal microscopy. Their optical properties make them valuable tools for visualizing cellular structures and processes .

Organic Synthesis: Ring-Forming Transformations

Imidazo[1,2-a]pyridine-based relay processes mediated by radical hydrogen atom transfer (1,n-HAT) have gained attention. These synthetic tools allow efficient assembly of cyclic structural scaffolds, which are prevalent in biologically active molecules and natural products .

作用机制

Target of Action

The primary targets of 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid, also known as Imidazo[1,2-a]pyridine-5-acetic acid, are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

The compound interacts with its targets by binding to GABA receptors, similar to classical benzodiazepine tranquilizers . This binding action results in the blocking of these receptors, which in turn leads to a hypnotic effect .

Biochemical Pathways

The compound affects the GABAergic pathway, which is responsible for inhibitory neurotransmission in the brain . The downstream effects of this interaction include sedation, relaxation, and short-term treatment of insomnia .

Pharmacokinetics

Similar compounds like zolpidem, which are also imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, are known to have good bioavailability and are used in medicine .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of GABA receptors, leading to sedative and hypnotic effects . This makes it useful in the treatment of conditions like short-term insomnia and some disorders of brain function .

Action Environment

The action, efficacy, and stability of 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid can be influenced by various environmental factors.

属性

IUPAC Name |

2-imidazo[1,2-a]pyridin-5-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(13)6-7-2-1-3-8-10-4-5-11(7)8/h1-5H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIHHHLFEMQMOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596656 | |

| Record name | (Imidazo[1,2-a]pyridin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid | |

CAS RN |

175143-91-6 | |

| Record name | (Imidazo[1,2-a]pyridin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B177872.png)

![3-Chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B177877.png)